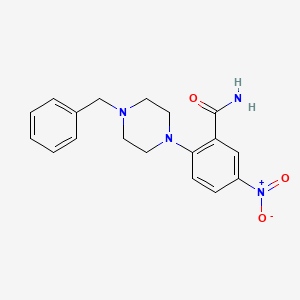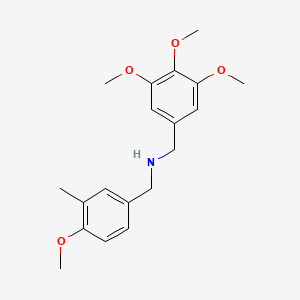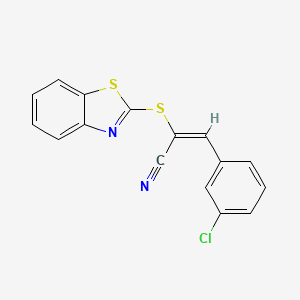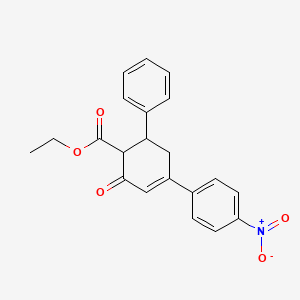![molecular formula C19H23NO B4967199 [1-(4-biphenylylmethyl)-3-piperidinyl]methanol](/img/structure/B4967199.png)
[1-(4-biphenylylmethyl)-3-piperidinyl]methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[1-(4-biphenylylmethyl)-3-piperidinyl]methanol, also known as BMS-181,101, is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is a potent and selective antagonist of the dopamine D3 receptor, which is a target for the treatment of several neurological and psychiatric disorders.
Mécanisme D'action
[1-(4-biphenylylmethyl)-3-piperidinyl]methanol acts as a competitive antagonist of the dopamine D3 receptor, which is a member of the G protein-coupled receptor family. By binding to the receptor, [1-(4-biphenylylmethyl)-3-piperidinyl]methanol prevents the activation of downstream signaling pathways, leading to a decrease in dopamine release and neurotransmission. This mechanism of action has been extensively studied and has provided valuable insights into the role of the dopamine D3 receptor in several neurological and psychiatric disorders.
Biochemical and Physiological Effects:
The biochemical and physiological effects of [1-(4-biphenylylmethyl)-3-piperidinyl]methanol are primarily related to its interaction with the dopamine D3 receptor. By blocking the receptor, [1-(4-biphenylylmethyl)-3-piperidinyl]methanol can modulate dopamine release and neurotransmission, which can have a range of effects on behavior, cognition, and motor function. The compound has been shown to be effective in animal models of addiction, schizophrenia, and Parkinson's disease, highlighting its potential as a therapeutic agent.
Avantages Et Limitations Des Expériences En Laboratoire
[1-(4-biphenylylmethyl)-3-piperidinyl]methanol has several advantages for use in lab experiments. The compound is highly potent and selective, allowing for precise modulation of dopamine D3 receptor activity. It is also relatively stable and easy to synthesize, making it a valuable tool for scientific research. However, like all compounds, [1-(4-biphenylylmethyl)-3-piperidinyl]methanol has limitations. The compound is not suitable for use in human studies, and its effects may vary depending on the experimental conditions and animal models used.
Orientations Futures
There are several future directions for research on [1-(4-biphenylylmethyl)-3-piperidinyl]methanol. One area of interest is the development of novel therapeutic agents based on the compound's mechanism of action. Researchers are also exploring the potential use of [1-(4-biphenylylmethyl)-3-piperidinyl]methanol in combination with other drugs to enhance its therapeutic effects. Additionally, there is ongoing research into the role of the dopamine D3 receptor in several neurological and psychiatric disorders, which may provide further insights into the potential applications of [1-(4-biphenylylmethyl)-3-piperidinyl]methanol.
Méthodes De Synthèse
The synthesis of [1-(4-biphenylylmethyl)-3-piperidinyl]methanol involves several steps, including the reaction of 4-biphenylcarboxaldehyde with piperidine to form the intermediate 1-(4-biphenylylmethyl)-3-piperidinone. This intermediate is then reduced using sodium borohydride to yield the final product, [1-(4-biphenylylmethyl)-3-piperidinyl]methanol. The synthesis of [1-(4-biphenylylmethyl)-3-piperidinyl]methanol has been optimized to produce high yields and purity, making it a valuable tool for scientific research.
Applications De Recherche Scientifique
[1-(4-biphenylylmethyl)-3-piperidinyl]methanol has been extensively studied for its potential use in scientific research, particularly in the field of neuroscience. The compound has been shown to be a potent and selective antagonist of the dopamine D3 receptor, which is involved in several neurological and psychiatric disorders, including schizophrenia, addiction, and Parkinson's disease.
Propriétés
IUPAC Name |
[1-[(4-phenylphenyl)methyl]piperidin-3-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO/c21-15-17-5-4-12-20(14-17)13-16-8-10-19(11-9-16)18-6-2-1-3-7-18/h1-3,6-11,17,21H,4-5,12-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBSMXOMTTVWPPX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC2=CC=C(C=C2)C3=CC=CC=C3)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[1-[(4-Phenylphenyl)methyl]piperidin-3-yl]methanol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2,2,2-trichloro-1-({[(2,5-dimethoxyphenyl)amino]carbonothioyl}amino)ethyl]acetamide](/img/structure/B4967116.png)
![4-{[(3,4-dimethylphenyl)amino]methylene}-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazole-3-thione](/img/structure/B4967120.png)
![1-{2-(4-bromophenyl)-9-[2-(diethylamino)ethyl]-9H-imidazo[1,2-a]benzimidazol-3-yl}-1-propanone](/img/structure/B4967137.png)

![5-chloro-2-{[(3-nitrophenyl)amino]methyl}-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B4967148.png)


![3-[(3-chloro-4-fluorophenyl)amino]-1-phenyl-2-propen-1-one](/img/structure/B4967188.png)
![3-(1,3-benzodioxol-5-yl)-5-(3,3,3-trifluoropropanoyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B4967191.png)
![N-(2,5-dimethoxyphenyl)-2-[(6-phenyl-4-pyrimidinyl)thio]propanamide](/img/structure/B4967212.png)

![N-(4-methoxyphenyl)-2-[(4-nitrobenzoyl)amino]benzamide](/img/structure/B4967221.png)
![1-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-N-methyl-N-(4-phenoxybenzyl)methanamine](/img/structure/B4967223.png)
![5-acetyl-4-(2-chlorophenyl)-2-{[2-(4-ethylphenyl)-2-oxoethyl]thio}-6-methyl-1,4-dihydro-3-pyridinecarbonitrile](/img/structure/B4967231.png)